Cas no 28469-24-1 (4-Nitro-1-(3-phenylpropyl)-1H-pyrazole)

4-Nitro-1-(3-phenylpropyl)-1H-pyrazole 化学的及び物理的性質
名前と識別子
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- 4-Nitro-1-(3-phenylpropyl)-1H-pyrazole
- [O-][N+](=O)C1=CN(CCCC2=CC=CC=C2)N=C1
-
- MDL: MFCD16810744
- インチ: 1S/C12H13N3O2/c16-15(17)12-9-13-14(10-12)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2
- InChIKey: ZXLHOOXPUUZYSI-UHFFFAOYSA-N
- ほほえんだ: [O-][N+](C1C=NN(C=1)CCCC1C=CC=CC=1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 249
- トポロジー分子極性表面積: 63.6
4-Nitro-1-(3-phenylpropyl)-1H-pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB422825-1 g |
4-Nitro-1-(3-phenylpropyl)-1H-pyrazole |
28469-24-1 | 1g |
€542.30 | 2023-04-24 | ||
abcr | AB422825-10g |
4-Nitro-1-(3-phenylpropyl)-1H-pyrazole; . |
28469-24-1 | 10g |
€1330.40 | 2025-03-19 | ||
A2B Chem LLC | AJ26500-1g |
4-nitro-1-(3-phenylpropyl)-1H-pyrazole |
28469-24-1 | 95+% | 1g |
$950.00 | 2024-04-20 | |
abcr | AB422825-25g |
4-Nitro-1-(3-phenylpropyl)-1H-pyrazole; . |
28469-24-1 | 25g |
€1851.50 | 2025-03-19 | ||
A2B Chem LLC | AJ26500-5g |
4-nitro-1-(3-phenylpropyl)-1H-pyrazole |
28469-24-1 | 95+% | 5g |
$1591.00 | 2024-04-20 | |
A2B Chem LLC | AJ26500-50g |
4-nitro-1-(3-phenylpropyl)-1H-pyrazole |
28469-24-1 | 95+% | 50g |
$4190.00 | 2024-04-20 | |
A2B Chem LLC | AJ26500-25g |
4-nitro-1-(3-phenylpropyl)-1H-pyrazole |
28469-24-1 | 95+% | 25g |
$3024.00 | 2024-04-20 | |
abcr | AB422825-5 g |
4-Nitro-1-(3-phenylpropyl)-1H-pyrazole |
28469-24-1 | 5g |
€947.00 | 2023-04-24 | ||
A2B Chem LLC | AJ26500-2g |
4-nitro-1-(3-phenylpropyl)-1H-pyrazole |
28469-24-1 | 95+% | 2g |
$1202.00 | 2024-04-20 | |
abcr | AB422825-5g |
4-Nitro-1-(3-phenylpropyl)-1H-pyrazole; . |
28469-24-1 | 5g |
€947.00 | 2025-03-19 |
4-Nitro-1-(3-phenylpropyl)-1H-pyrazole 関連文献
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
4-Nitro-1-(3-phenylpropyl)-1H-pyrazoleに関する追加情報
4-Nitro-1-(3-phenylpropyl)-1H-pyrazole: A Comprehensive Overview
The compound with CAS No. 28469-24-1, commonly referred to as 4-Nitro-1-(3-phenylpropyl)-1H-pyrazole, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This molecule is characterized by its pyrazole ring, a five-membered ring containing two nitrogen atoms, which is substituted at the 4-position with a nitro group and at the 1-position with a 3-phenylpropyl group. The combination of these substituents imparts unique electronic and steric properties to the molecule, making it a valuable compound for various applications.
Recent studies have highlighted the potential of 4-Nitro-1-(3-phenylpropyl)-1H-pyrazole in drug discovery, particularly in the development of anti-inflammatory and anti-cancer agents. The nitro group at the 4-position is known to enhance the compound's ability to interact with biological targets, while the 3-phenylpropyl group contributes to its lipophilicity, which is crucial for membrane permeability and bioavailability. These properties make 4-Nitro-1-(3-phenylpropyl)-1H-pyrazole a promising candidate for further exploration in medicinal chemistry.
One of the most recent advancements involving this compound is its role in targeted drug delivery systems. Researchers have demonstrated that 4-Nitro-1-(3-phenylpropyl)-1H-pyrazole can be used as a scaffold for attaching therapeutic agents, enabling precise delivery to specific tissues or cells. This innovation not only enhances the efficacy of treatments but also minimizes off-target effects, which is a critical consideration in modern medicine.
In addition to its therapeutic applications, 4-Nitro-1-(3-phenylpropyl)-1H-pyrazole has also been studied for its potential in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as in the development of new types of semiconductors or optoelectronic devices. Recent experiments have shown that this compound exhibits favorable charge transport characteristics, which could be leveraged in next-generation electronic materials.
The synthesis of 4-Nitro-1-(3-phenylpropyl)-1H-pyrazole has been optimized through various methodologies, including microwave-assisted synthesis and catalytic cross-coupling reactions. These techniques not only improve the efficiency of production but also reduce environmental impact, aligning with current trends toward sustainable chemical processes. The ability to synthesize this compound on a larger scale has facilitated its use in both academic research and industrial applications.
From a structural standpoint, 4-Nitro-1-(3-phenylpropyl)-1H-pyrazole exhibits interesting conformational flexibility due to the presence of the propyl chain. This flexibility allows the molecule to adopt various conformations, which can influence its interactions with biological targets or other molecules in solution. Understanding these conformational dynamics is essential for predicting and optimizing the compound's behavior in different environments.
Furthermore, computational studies have provided valuable insights into the electronic structure and reactivity of 4-Nitro-1-(3-phenylpropyl)-1H-pyrazole. Advanced quantum mechanical calculations have revealed that the nitro group significantly alters the electron distribution within the pyrazole ring, enhancing its electrophilic character. This property makes it an attractive substrate for various nucleophilic aromatic substitution reactions, which are widely used in organic synthesis.
In conclusion, 4-Nitro-1-(3-phenylpropyl)-1H-pyrazole (CAS No. 28469-24-1) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in future scientific endeavors. As research continues to uncover new potentials for this compound, it is poised to make significant contributions to fields ranging from medicine to materials science.
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